2-Fluoro-3,7-dimethylocta-1,6-dien-3-yl trihydrogen diphosphate
2-Fluoro-3,7-dimethylocta-1,6-dien-3-yl trihydrogen diphosphate
Brand Name:
Vulcanchem
CAS No.:
106671-84-5
VCID:
VC20843859
InChI:
InChI=1S/C10H19FO7P2/c1-8(2)6-5-7-10(4,9(3)11)17-20(15,16)18-19(12,13)14/h6H,3,5,7H2,1-2,4H3,(H,15,16)(H2,12,13,14)
SMILES:
CC(=CCCC(C)(C(=C)F)OP(=O)(O)OP(=O)(O)O)C
Molecular Formula:
C10H19FO7P2
Molecular Weight:
332.2 g/mol
2-Fluoro-3,7-dimethylocta-1,6-dien-3-yl trihydrogen diphosphate
CAS No.: 106671-84-5
Cat. No.: VC20843859
Molecular Formula: C10H19FO7P2
Molecular Weight: 332.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 106671-84-5 |
|---|---|
| Molecular Formula | C10H19FO7P2 |
| Molecular Weight | 332.2 g/mol |
| IUPAC Name | (2-fluoro-3,7-dimethylocta-1,6-dien-3-yl) phosphono hydrogen phosphate |
| Standard InChI | InChI=1S/C10H19FO7P2/c1-8(2)6-5-7-10(4,9(3)11)17-20(15,16)18-19(12,13)14/h6H,3,5,7H2,1-2,4H3,(H,15,16)(H2,12,13,14) |
| Standard InChI Key | UEWCETXFDYIXPA-UHFFFAOYSA-N |
| SMILES | CC(=CCCC(C)(C(=C)F)OP(=O)(O)OP(=O)(O)O)C |
| Canonical SMILES | CC(=CCCC(C)(C(=C)F)OP(=O)(O)OP(=O)(O)O)C |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator